molecular formula C9H13BO3 B151188 2-Isopropoxyphenylboronic acid CAS No. 138008-97-6

2-Isopropoxyphenylboronic acid

Cat. No. B151188
M. Wt: 180.01 g/mol
InChI Key: XDMKBIIRBDPSOE-UHFFFAOYSA-N
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Description

2-Isopropoxyphenylboronic acid is a boronic acid derivative that is presumed to have similar properties and reactivity to other phenylboronic acids. Phenylboronic acids are known for their utility in various organic reactions, particularly in Suzuki cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and arylboronic acids in the presence of a palladium catalyst . Although the provided papers do not directly discuss 2-isopropoxyphenylboronic acid, they offer insights into the behavior of structurally related compounds.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves directed ortho-metalation reactions or halogen-metal exchange followed by treatment with a boron source. For example, the synthesis of 2-ethoxy-3-pyridylboronic acid was achieved on a large scale via a directed ortho-metalation reaction on 2-ethoxypyridine . Similarly, ortho-iodobiphenylboronic acids were synthesized through a highly regioselective metal–iodine exchange (MIE) of diiodobiphenyls . These methods could potentially be adapted for the synthesis of 2-isopropoxyphenylboronic acid.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be diverse. X-ray analyses of functionalized 2-formylphenylboronic acids revealed a range of solid-state molecular structures, from planar open forms to cyclic oxaborole derivatives . The structure of 2-ethoxy-3-pyridylboronic acid showed intramolecular and intermolecular hydrogen bonding involving the boronic acid group . These findings suggest that 2-isopropoxyphenylboronic acid may also exhibit interesting structural characteristics due to the presence of the isopropoxy group.

Chemical Reactions Analysis

Phenylboronic acids are versatile reagents in organic synthesis. They are known to participate in dehydrative amidation reactions, as seen with 2,4-bis(trifluoromethyl)phenylboronic acid, which catalyzes the formation of amides from carboxylic acids and amines . The ortho-substituent on the boronic acid can influence the reactivity and selectivity of these reactions . Additionally, boronic acids can undergo tautomeric rearrangements, as demonstrated by the equilibrium between functionalized 2-formylphenylboronic acids and their corresponding oxaboroles . These reactions could be relevant to 2-isopropoxyphenylboronic acid, although specific studies on this compound are not provided.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids can be influenced by their substituents. For instance, the presence of electron-donating groups on the biphenyl fragment of ortho-iodobiphenylboronic acids was found to enhance reactivity . The tautomeric equilibrium and the formation of oxaborole rings can affect the solution behavior of these compounds . While the exact properties of 2-isopropoxyphenylboronic acid are not detailed in the provided papers, it can be inferred that its isopropoxy group may similarly impact its reactivity and physical state.

Scientific Research Applications

Antimicrobial and Antifungal Properties

2-Isopropoxyphenylboronic acid, a derivative of 2-formylphenylboronic acid, shows significant promise in antimicrobial and antifungal applications. A study by Adamczyk-Woźniak et al. (2020) demonstrated the potential of 2-formylphenylboronic acids as antibacterial agents, highlighting their efficacy against bacteria such as Escherichia coli and Bacillus cereus. Additionally, these compounds have shown moderate action against Candida albicans and higher activity against Aspergillus niger, indicating their potential as antifungal agents (Adamczyk-Woźniak et al., 2020).

Applications in Oncology

Research by Psurski et al. (2018) explored the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives, including compounds similar to 2-isopropoxyphenylboronic acid, in cancer cell lines. These compounds were found to be promising antiproliferative and proapoptotic agents, suggesting their potential application in experimental oncology, particularly against ovarian cancer (Psurski et al., 2018).

Enantioselective Recognition and Molecular Tectonics

A study by Ghosn and Wolf (2011) demonstrated the use of 2-isopropoxyphenylboronic acid derivatives in the enantioselective recognition of amines. This application is critical in chiral chemistry and can be utilized in various chemical synthesis processes (Ghosn & Wolf, 2011). Furthermore, Fournier et al. (2003) highlighted the use of boronic acids, including derivatives like 2-isopropoxyphenylboronic acid, in molecular tectonics for the construction of ordered materials through hydrogen bonding (Fournier et al., 2003).

Carbohydrate Chemistry and Drug Delivery

Phenylboronic acid derivatives, including 2-isopropoxyphenylboronic acid, are vital in carbohydrate chemistry. They are used for condensing with diols to create cyclic esters, which are important in synthesizing substituted or oxidized sugar derivatives (Ferrier, 1972). Additionally, Ma and Shi (2014) discussed the application of these compounds in creating glucose-responsive materials for drug delivery, particularly in the construction of nanomaterials like nanogels and micelles (Ma & Shi, 2014).

Safety And Hazards

2-Isopropoxyphenylboronic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. If it comes in contact with the skin, it should be washed off immediately with plenty of soap and water .

properties

IUPAC Name

(2-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMKBIIRBDPSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408161
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropoxyphenylboronic acid

CAS RN

138008-97-6
Record name 2-Isopropoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropoxyphenylboronic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SS Moleele, JP Michael, CB de Koning - Tetrahedron, 2008 - Elsevier
… Bromonaphthaldehyde 14 (1.00 g, 4.25 mmol) in DME (10 ml) was stirred together with 2-isopropoxyphenylboronic acid 25 (1.15 g, 6.38 mmol) in ethanol (8 ml) using [Pd(PPh 3 ) 4 ] (…
Number of citations: 10 www.sciencedirect.com
T Hoshi, I Saitoh, T Nakazawa, T Suzuki… - The Journal of …, 2009 - ACS Publications
… Although further sterically hindered 2-isopropoxyphenylboronic acid (2e) and 2-phenylphenylboronic acid (2f) resulted in a significant loss in yield (Table 2, entries 5 and 6), a range of …
Number of citations: 44 pubs.acs.org
T Hoshi, T Honma, A Mori, M Konishi… - The Journal of …, 2013 - ACS Publications
An active, general, and long-lived palladium catalyst for Suzuki–Miyaura reactions of aryl and heteroaryl chlorides deactivated by steric hindrance, electron richness, and coordinating …
Number of citations: 35 pubs.acs.org
H Chaumeil, S Signorella, C Le Drian - Tetrahedron, 2000 - Elsevier
… 2-Isopropoxyphenylboronic acid. This was prepared according to the procedure used for 2-methoxyphenylboronic acid, starting from 1-bromo-2-isopropoxybenzene 34 (5 g, 23 mmol), n…
Number of citations: 106 www.sciencedirect.com

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